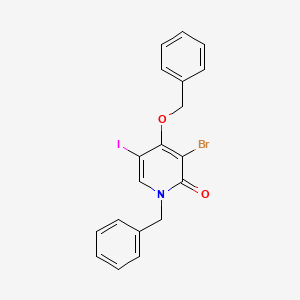

1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1h)-one

Description

1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of benzyl, benzyloxy, bromo, and iodo substituents on a pyridinone core

Properties

CAS No. |

920490-96-6 |

|---|---|

Molecular Formula |

C19H15BrINO2 |

Molecular Weight |

496.1 g/mol |

IUPAC Name |

1-benzyl-3-bromo-5-iodo-4-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C19H15BrINO2/c20-17-18(24-13-15-9-5-2-6-10-15)16(21)12-22(19(17)23)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2 |

InChI Key |

PBUJQEHUYOJJNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyridinone core, followed by the introduction of the benzyl, benzyloxy, bromo, and iodo groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium iodide, and other halogenating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions .

Chemical Reactions Analysis

1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, using palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that compounds similar to 1-benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) .

Case Study:

A study demonstrated that a related compound effectively inhibited the proliferation of melanoma cells by acting as a pro-oxidant, leading to increased levels of ROS that selectively targeted cancerous cells . This highlights the potential of 1-benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one in developing anticancer therapies.

Biological Applications

2. Enzyme Inhibition:

The compound is also being explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of monoacylglycerol lipase (MGL), which is implicated in various syndromes and conditions .

Data Table: Potential Enzyme Targets and Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 1-Benzyl-4-(benzyloxy)-... | Monoacylglycerol Lipase | Competitive Inhibition | |

| Related Pyridine Derivative | Histone Deacetylases | Non-competitive |

Material Science Applications

3. Synthesis of Advanced Materials:

The compound's unique structure allows it to be utilized in synthesizing advanced materials, including polymers and nanomaterials. The bromine and iodine substituents can facilitate cross-linking reactions, enhancing material properties such as thermal stability and electrical conductivity.

Case Study:

Research on similar pyridine derivatives has shown that they can be incorporated into polymer matrices to improve mechanical strength and thermal properties, making them suitable for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple halogen atoms enhances its binding affinity and specificity towards target proteins. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one can be compared with other similar compounds, such as:

1-Benzyl-4-(benzyloxy)-3-chloro-5-iodopyridin-2(1H)-one: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.

1-Benzyl-4-(benzyloxy)-3-bromo-5-fluoropyridin-2(1H)-one: The presence of a fluorine atom instead of an iodine atom can alter the compound’s properties and applications.

1-Benzyl-4-(benzyloxy)-3-bromo-5-methylpyridin-2(1H)-one: The methyl group substitution can impact the compound’s stability and reactivity.

Biological Activity

1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one is a synthetic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by the presence of both bromine and iodine atoms, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H16BrNO

- Molecular Weight : 370.2 g/mol

- CAS Number : 586382-62-9

- Melting Point : 154-156 °C

Biological Activity Overview

The biological activity of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. In vitro studies have shown efficacy against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent. For instance, a study indicated that derivatives of pyridine compounds often exhibit significant antibacterial activity due to their ability to disrupt bacterial cell membranes.

Anticancer Properties

1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one has been investigated for its anticancer potential. Preliminary results show that it may inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the molecular structure significantly impact the biological activity of pyridine derivatives. For example, the presence of halogen atoms (bromine and iodine) enhances lipophilicity, which may improve cellular uptake and bioactivity against targeted cells.

Case Studies

Several case studies have been documented regarding the biological effects of similar pyridine derivatives:

- Study on Antimicrobial Efficacy : A compound structurally similar to 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .

- Anticancer Research : In a study involving various cancer cell lines, a related compound showed IC50 values ranging from 10 to 20 µM, suggesting promising anticancer activity. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.